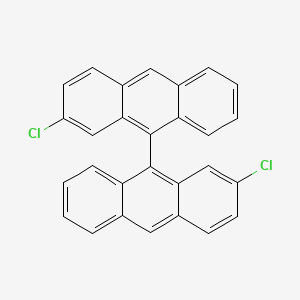

2,2'-Dichloro-9,9'-bianthracene

Description

Properties

CAS No. |

100206-80-2 |

|---|---|

Molecular Formula |

C28H16Cl2 |

Molecular Weight |

423.3 g/mol |

IUPAC Name |

2-chloro-9-(2-chloroanthracen-9-yl)anthracene |

InChI |

InChI=1S/C28H16Cl2/c29-21-11-9-19-13-17-5-1-3-7-23(17)27(25(19)15-21)28-24-8-4-2-6-18(24)14-20-10-12-22(30)16-26(20)28/h1-16H |

InChI Key |

SKJBODKJVYHEGQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C4=C5C=C(C=CC5=CC6=CC=CC=C64)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C4=C5C=C(C=CC5=CC6=CC=CC=C64)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermal and Electronic Properties

Table 2: Thermal and Electronic Data

Key Observations:

- Thermal Stability : Brominated derivatives (e.g., TBBA) exhibit higher thermal stability (mp = 362°C) due to stronger C–Br bonds and increased molecular rigidity. Chlorinated analogs are expected to have lower melting points but comparable stability to unsubstituted BA .

- Electronic Structure : Fluorinated BAnFs show deeper HOMO levels (-6.3 eV) compared to BA (-5.5 eV), enhancing electron injection in OLEDs. Chlorine’s weaker electron-withdrawing effect may result in intermediate HOMO values .

OLED Performance

Unsubstituted 9,9'-bianthracene achieves blue emission (450 nm) in OLEDs but suffers from low efficiency (max brightness: 2433 cd/m² at 24 V) . Fluorinated BAnFs improve efficiency (CIEy ≈ 0.08) via spectral narrowing, while chlorinated derivatives may balance cost and performance with moderate electron-withdrawing effects .

Preparation Methods

Clemmensen Reduction of Anthraquinone Derivatives Followed by Chlorination

The Clemmensen reduction, traditionally employed for ketone-to-hydrocarbon conversion, has been adapted for synthesizing 9,9'-bianthracene derivatives. In a representative procedure, anthraquinone undergoes reduction using tin granules in glacial acetic acid and hydrochloric acid under reflux. The reaction proceeds via a tandem Clemmensen reduction, Pinacol coupling, and elimination, yielding 9,9'-bianthracene with 57% efficiency. Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces halogen atoms at the 10-position.

For chlorination, analogous conditions with N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of radical initiators (e.g., AIBN) may target the 2-position. However, achieving regioselective 2,2'-dichlorination requires directing groups or steric control. For example, methoxy substituents at the 2-position can direct electrophilic chlorination, as demonstrated in related bianthracene systems. After chlorination, deprotection steps (e.g., BBr₃-mediated demethylation) yield the final product.

Zinc-Mediated Reductive Coupling of Chlorinated Anthracene Precursors

A Chinese patent (CN101560137A) outlines a one-pot synthesis using zinc powder, acetic acid, and hydrochloric acid to reduce anthraquinone to 9,9'-bianthracene at 70–120°C. Modifying this protocol by substituting anthraquinone with 2-chloroanthraquinone could directly yield 2,2'-dichloro-9,9'-bianthracene. However, the reduction of chlorinated anthraquinones risks dehalogenation under acidic conditions, necessitating careful optimization of reaction time and temperature.

Experimental data from analogous systems suggest that zinc-mediated reductions preserve halogen substituents when conducted below 100°C. Post-reduction purification via recrystallization from toluene enhances purity, as evidenced by fluorescence properties characteristic of halogenated bianthracenes.

Ullmann-Type Coupling of 2-Chloroanthracene Monomers

Ullmann coupling, a copper-catalyzed aryl-aryl bond-forming reaction, offers a direct route to this compound. In a modified procedure, 2-chloroanthracene is heated with copper bronze at elevated temperatures (200–300°C) to induce homocoupling. A small-scale trial using 9-bromoanthracene and copper powder achieved partial coupling, yielding a mixture of unreacted monomer and bianthryl product. Adapting this method for 2-chloroanthracene would require higher temperatures or catalytic additives (e.g., palladium complexes) to improve efficiency.

Challenges include controlling dimerization regioselectivity and minimizing polyhalogenated byproducts. Column chromatography with hexane/CH₂Cl₂ (10:1) effectively separates desired dimers from monomers.

Post-Synthesis Electrophilic Chlorination of 9,9'-Bianthracene

Electrophilic aromatic chlorination of preformed 9,9'-bianthracene using Cl₂ or sulfonyl chlorides in the presence of Lewis acids (e.g., FeCl₃) introduces chlorine atoms at the 2- and 2'-positions. A study on 2-methoxy-9,9'-bianthracene demonstrated that bromination with NBS occurs preferentially at the 10-position due to steric and electronic factors. Similarly, chlorination may favor the 2-position when electron-donating groups (e.g., methoxy) are present, followed by their removal via hydrodemethylation.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Regioselectivity | Key Challenges |

|---|---|---|---|---|

| Clemmensen + Chlorination | Sn/HCl/CH₃COOH; NCS/AIBN | 40–50 | Moderate | Competing side reactions |

| Zinc Reduction | Zn/HCl/CH₃COOH; 70–120°C | 55–60 | Low | Dehalogenation risks |

| Ullmann Coupling | Cu powder; 200–300°C | 30–40 | High | High-temperature requirements |

| Electrophilic Chlorination | Cl₂/FeCl₃; CH₂Cl₂ | 25–35 | High | Byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.